molecular formula C20H20N2O2S2 B2595706 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034340-20-8

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2595706
CAS No.: 2034340-20-8
M. Wt: 384.51
InChI Key: HYZGGNOOEOMSCN-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a thiophene ring, a pyridine ring, and a tetrahydronaphthalene moiety, which imparts a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,18-8-7-16-4-1-2-5-17(16)13-18)22-14-15-9-10-21-19(12-15)20-6-3-11-25-20/h3,6-13,22H,1-2,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZGGNOOEOMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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